molecular formula C19H22N4 B2593907 N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877788-86-8

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2593907
CAS No.: 877788-86-8
M. Wt: 306.413
InChI Key: ZHQQRLHSMLBUNI-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a phenyl group at position 3, a methyl group at position 5, and a cyclohexylamine substituent at position 5. This compound’s cyclohexylamine group contributes to its lipophilicity and steric profile, which may influence its pharmacokinetic properties and binding affinity compared to analogs with alternative substituents .

Properties

IUPAC Name

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14-12-18(22-16-10-6-3-7-11-16)23-19(21-14)17(13-20-23)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,16,22H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQRLHSMLBUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 3-aminopyrazole and a suitable aldehyde or ketone can form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the cyclohexyl, methyl, and phenyl groups.

    Step 1: Condensation of 3-aminopyrazole with an aldehyde or ketone.

    Step 2: Cyclization to form the pyrazolo[1,5-a]pyrimidine core.

    Step 3: Introduction of cyclohexyl, methyl, and phenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For instance, in antimicrobial research, the compound may inhibit key enzymes involved in pathogen survival.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The pyrazolopyrimidine core allows for extensive modifications. Below is a comparative analysis of substituents and their implications:

Table 1: Substituent Comparison of Pyrazolopyrimidine Derivatives
Compound Name/ID Position 3 Position 5 Position 7 Amine Key Features/Properties
Target Compound Phenyl Methyl Cyclohexyl Moderate lipophilicity; balanced steric bulk
6-Allyl-5-methyl-3-phenyl analog () Phenyl Methyl 2-Picolylmethyl Allyl at position 6; picolyl enhances solubility; Mp: 158–160°C
3-(4-Fluorophenyl)-5,6-dimethyl analog () 4-Fluorophenyl Methyl 2-Picolylmethyl Fluorine increases electronic effects; dimethyl groups enhance rigidity
2-Ethyl-5-methyl-3-phenyl analog () Phenyl Methyl 4-Methylphenyl Ethyl at position 2; aromatic amine may reduce metabolic stability
N-Cyclopentyl-3-(4-Cl-Ph)-5-t-Bu analog () 4-Chlorophenyl tert-Butyl Cyclopentyl Chloro and tert-butyl enhance steric hindrance; cyclopentyl vs. cyclohexyl
5-Methyl-2-(trifluoromethyl) analog () Phenyl Methyl 3-Methylbutyl Trifluoromethyl improves metabolic stability; branched alkyl chain increases lipophilicity
Key Observations:
  • Position 3 Modifications : Substituting phenyl with electron-withdrawing groups (e.g., 4-fluorophenyl in -chlorophenyl in ) may enhance binding affinity but reduce solubility.
  • Position 5 Methyl : A conserved methyl group across analogs (e.g., ) suggests its role in stabilizing the core structure or modulating electronic effects.
  • Position 7 Amine : Cyclohexylamine in the target compound balances lipophilicity and steric bulk compared to cyclopentyl (smaller, less lipophilic) or aromatic amines (e.g., 4-methylphenyl in ).

Physicochemical and ADME Considerations

  • Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to picolylmethyl () but reduces it relative to tert-butyl ().
  • Solubility : Polar substituents (e.g., 2-picolylmethyl in ) improve aqueous solubility, whereas aromatic amines () may decrease it.
  • Metabolic Stability: Trifluoromethyl () and halogenated aryl groups () are known to resist oxidative metabolism.

Biological Activity

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. Its chemical structure features a pyrazole ring fused with a pyrimidine moiety, which is known for its diverse biological activities. The compound's molecular formula is C17_{17}H21_{21}N5_{5}, and it exhibits properties that make it a candidate for further pharmacological evaluation.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound disrupts the cell cycle, leading to selective apoptosis in tumor cells. This mechanism positions it as a potential therapeutic agent in cancer treatment .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM
Micrococcus luteusModerate inhibition
Candida spp.Moderate antifungal activity

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays using MTT assays on HaCat and Balb/c 3T3 cell lines revealed that this compound exhibits promising cytotoxic effects at specific concentrations, indicating its potential use in cancer therapy. The results showed significant cell viability reduction at higher doses .

Case Studies and Research Findings

Several research studies have been conducted to assess the biological activity of similar pyrazolo derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their antibacterial and antifungal activities. Compounds similar to N-cyclohexyl showed effective inhibition against clinical strains of bacteria .
  • Molecular Docking Studies : Computational studies have indicated that this compound fits well into the active sites of key enzymes such as DNA gyrase and MurD, forming crucial hydrogen bonds that enhance its inhibitory effects .

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